Home > Products > Screening Compounds P65918 > 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4487673
CAS Number:
Molecular Formula: C18H13F4N5
Molecular Weight: 375.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome treatment. []
  • Relevance: Although structurally distinct from 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, CORT125134 shares a similar core structure and notably both possess a 1-methyl-1H-pyrazole moiety. The presence of a trifluoromethyl group in both compounds further highlights their structural similarities. This shared pharmacophore may suggest potential for exploring similar biological activities for the target compound. []

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator investigated for its vasodilatory effects in ovine pulmonary arteries. []
  • Relevance: Both BAY 41-2272 and 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine belong to the pyrazolo[3,4-b]pyridine class of compounds. Notably, both contain a 2-fluorobenzyl substituent attached to the pyrazolo[3,4-b]pyridine core, suggesting potential similarities in their pharmacological profiles and warranting further investigation. []

N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide

  • Compound Description: This compound is a selective PDGFR inhibitor with an IC50 value of 3 nM in a cellular proliferation assay. []
  • Relevance: This compound and 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine both feature a 1-methyl-1H-pyrazol-4-yl group, highlighting a shared structural motif. Although their core structures differ, this similarity may indicate potential for overlapping biological activity profiles, making it relevant for further study. []

N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide

  • Compound Description: This compound is another selective PDGFR inhibitor with an IC50 value of 45 nM in a cellular proliferation assay. []
  • Relevance: Although based on an imidazo[1,2-a]pyridine core instead of the pyrazolo[3,4-b]pyridine structure of 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound shares a 1-methyl-1H-pyrazolyl group and a 2-fluorophenyl substituent. This structural similarity, particularly in the context of similar biological activity (PDGFR inhibition), warrants further investigation of the target compound in this context. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

  • Compound Description: JNJ 10329670 is a potent and selective noncovalent cathepsin S inhibitor. It exhibits high affinity for human cathepsin S with a Ki of ~30 nM. []
  • Relevance: This compound and 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine both belong to the pyrazolopyridine class of compounds. Both compounds share the presence of a trifluoromethylphenyl substituent, although their core structures and substitution patterns differ. This shared moiety makes it relevant to compare and contrast their pharmacological profiles and explore potential commonalities in their biological activities. []

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

  • Compound Description: CCT196969 is a panRAF inhibitor studied for its potential in treating melanoma brain metastases. []
  • Relevance: This compound and 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine both contain a fluorine-substituted phenyl ring and a pyrazole moiety, although their overall structures and substitution patterns differ. Despite these differences, the presence of these shared pharmacophores suggests potential for exploring overlapping biological activities and mechanisms of action. []

LY3009120 [1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea]

  • Compound Description: LY3009120 is another panRAF inhibitor with potential for melanoma brain metastasis treatment. []
  • Relevance: Similar to CCT196969, LY3009120 also shares a fluorine-substituted phenyl ring with 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The consistent presence of this structural motif within panRAF inhibitors suggests its potential significance for activity. Although the core structures are distinct, this shared feature warrants further investigation into possible similarities in their biological profiles and interactions with RAF kinases. []

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

  • Compound Description: MLN2480 is a panRAF inhibitor investigated for its ability to penetrate the blood-brain barrier and treat melanoma brain metastases. []
  • Relevance: Both MLN2480 and 1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine share a trifluoromethyl group, albeit in different chemical environments. The presence of this group in both compounds, despite their structural differences, highlights a potentially relevant pharmacophore. This similarity may indicate shared physicochemical properties or potential for interaction with similar biological targets, making it a point of interest for further research. []

Properties

Product Name

1-(2-fluorophenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-(2-fluorophenyl)-3-methyl-6-(1-methylpyrazol-4-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C18H13F4N5

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C18H13F4N5/c1-10-16-12(18(20,21)22)7-14(11-8-23-26(2)9-11)24-17(16)27(25-10)15-6-4-3-5-13(15)19/h3-9H,1-2H3

InChI Key

XSAYOHKFRVPSRI-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)(F)F)C4=CC=CC=C4F

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(F)(F)F)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.